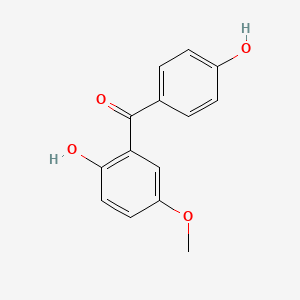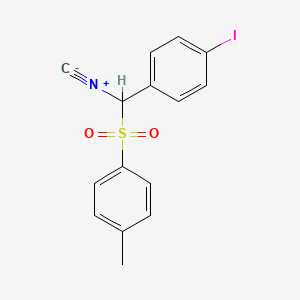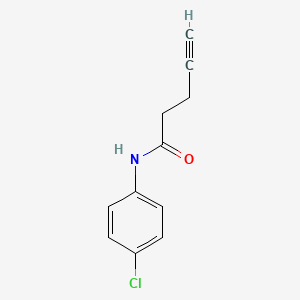![molecular formula C11H12O3 B8659682 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8659682.png)
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, agrochemicals, and synthetic organic chemistry . The compound’s structure consists of a benzene ring fused with a 1,3-dioxin ring, with three methyl groups attached at positions 2, 2, and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in moderate to good yields of the desired product.
Another approach involves the use of dichloromethane as the methylene donor under catalyst-free conditions, with potassium phosphate as the base . This method also yields the desired benzo[d][1,3]dioxin-4-one derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[d][1,3]dioxin-4-one derivatives.
Applications De Recherche Scientifique
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit nucleoside base transport and topoisomerase I, leading to antiplasmodial and cytotoxic effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin ring structure but differs in the position of the methyl groups.
5-Hydroxy-2,2,7-trimethyl-4H-1,3-benzodioxin-4-one: This compound has an additional hydroxyl group, which imparts different chemical properties.
Uniqueness
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of three methyl groups at positions 2, 2, and 7 provides steric hindrance and electronic effects that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2,2,7-trimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-8-9(6-7)13-11(2,3)14-10(8)12/h4-6H,1-3H3 |
Clé InChI |
JZIPNNSEKVCIEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)OC(O2)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid](/img/structure/B8659635.png)
![5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)








![2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)](/img/structure/B8659715.png)
